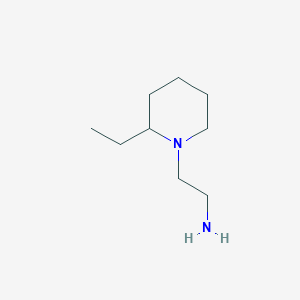
2-(2-Ethyl-piperidin-1-yl)-ethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Ethyl-piperidin-1-yl)-ethylamine is a useful research compound. Its molecular formula is C9H20N2 and its molecular weight is 156.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(2-Ethyl-piperidin-1-yl)-ethylamine is a piperidine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, is being studied for various pharmacological applications, including its effects on neurotransmitter systems and potential therapeutic roles in different diseases.
- Molecular Formula : C₉H₂₀N₂
- Molecular Weight : 156.27 g/mol
- CAS Number : 22014-04-6
The biological activity of this compound primarily involves its interaction with various receptors and enzymes in the body. It is hypothesized to modulate neurotransmitter pathways, particularly those involving monoamines such as serotonin and norepinephrine.
Key Mechanisms:
- Receptor Interaction : The compound may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways.
- Enzyme Modulation : It can potentially inhibit or activate enzymes involved in metabolic processes, affecting overall cellular function.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
1. Neuropharmacological Effects
Studies have shown that this compound can influence neurochemical pathways, particularly those related to mood regulation and cognitive function. It may exhibit antidepressant-like effects by modulating serotonin levels in the brain.
2. Antimicrobial Properties
Preliminary investigations suggest that this compound possesses antimicrobial activity against various bacterial strains. This property could be beneficial for developing new antibacterial agents.
3. Potential Anticancer Activity
Some studies have explored the cytotoxic effects of this compound on cancer cell lines, indicating a potential role in cancer therapy through apoptosis induction.
Case Study 1: Neuropharmacological Evaluation
A study evaluated the effects of this compound on rodent models of depression. The results indicated significant improvement in depressive behaviors compared to control groups, suggesting its potential as an antidepressant.
Case Study 2: Antimicrobial Activity Testing
In vitro tests showed that the compound exhibited inhibitory activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 0.01 to 0.05 mg/mL.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.01 |
| Escherichia coli | 0.05 |
| Pseudomonas aeruginosa | 0.03 |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Initial studies suggest it has favorable absorption characteristics with moderate bioavailability. However, further toxicological assessments are necessary to evaluate safety profiles.
特性
IUPAC Name |
2-(2-ethylpiperidin-1-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-2-9-5-3-4-7-11(9)8-6-10/h9H,2-8,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKORAGHXVCPPSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70423661 |
Source


|
| Record name | 2-(2-Ethyl-piperidin-1-yl)-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70423661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22014-04-6 |
Source


|
| Record name | 2-(2-Ethyl-piperidin-1-yl)-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70423661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-ethylpiperidin-1-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














